Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-8-4-10(14)5-9(13)7-17-6-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUBEZLJIJNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CSC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Formation
The synthesis begins with constructing the azabicyclo[3.3.1]nonane scaffold. A Mannich reaction between glutaraldehyde, benzylamine, and 3-oxopentanedioic acid in aqueous medium forms the bicyclic core. Alternatively, Diels-Alder reactions between dienes and dienophiles (e.g., furan derivatives) yield the rigid structure.
Reaction Conditions :
Thia Group Incorporation
Introducing the sulfur atom (3-thia) requires selective substitution. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitates halogenation at the 3-position, followed by nucleophilic displacement with sodium sulfide (Na₂S).
Key Steps :
- Halogenation : Treat the bicyclic intermediate with SOCl₂ in dichloromethane at 0°C.
- Sulfide Formation : React with Na₂S in dimethylformamide (DMF) at 80°C.
Yield : 61–68% after recrystallization.
tert-Butoxycarbonyl (Boc) Protection
Amine Protection Strategy
The 9-aza nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). This step ensures chemoselectivity in subsequent reactions.
Procedure :
Challenges in Steric Hindrance
The bicyclic structure’s rigidity complicates Boc group installation. Optimizing base strength (e.g., using NaHCO₃ instead of NaOH) improves yields to >85%.
Oxidation to 7-Oxo Functionality
Ketone Formation via Jones Oxidation
The 7-oxo group is introduced by oxidizing a secondary alcohol. Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C achieves this efficiently.
Conditions :
Alternative Oxidants
- Dess-Martin Periodinane : Yields 85–88% but higher cost.
- Swern Oxidation : Avoids heavy metals but requires low temperatures (-78°C).
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
To enhance scalability, key steps (e.g., cyclocondensation) are performed in continuous flow reactors. Benefits include:
Purification Techniques
- Crystallization : Use heptane/EtOAc mixtures for final product isolation.
- Chromatography : Reserved for intermediates; silica gel with gradient elution (hexane → EtOAc).
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Boc | Mannich reaction | 72% | 97% | Moderate |
| Diels-Alder + Thia | Diels-Alder cyclization | 68% | 95% | High |
| Flow Synthesis | Continuous oxidation | 85% | 99% | Industrial |
| Jones Oxidation | Ketone formation | 82% | 98% | Lab-scale |
Trade-offs :
- Cost : Flow reactors reduce solvent use but require high upfront investment.
- Stereoselectivity : Diels-Alder routes offer better control over exo/endo configurations.
Challenges and Mitigation Strategies
Stereochemical Control
The bicyclic system’s rigidity limits conformational flexibility, leading to mixtures of exo/endo products. Using chiral auxiliaries (e.g., Evans oxazolidinones) enforces desired stereochemistry.
Sulfur Stability
Thia groups are prone to oxidation. Adding antioxidants (e.g., BHT) during purification prevents disulfide formation.
Chemical Reactions Analysis
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 7-oxo-3-thia derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain thiazole derivatives demonstrate significant antibacterial activity against various pathogens, suggesting a potential application in developing new antibiotics .
Anticancer Properties
The structural features of this compound may enable it to interact with biological targets involved in cancer progression. Compounds with similar bicyclic structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells . The presence of the thia and azabicyclic moieties is believed to enhance their interaction with specific receptors or enzymes implicated in cancer biology.
Enzyme Inhibition
Preliminary studies suggest that tert-butyl 7-oxo compounds can inhibit specific enzymes crucial for metabolic pathways, which could be leveraged in therapeutic contexts, particularly in treating metabolic disorders or infections . The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.
Case Studies
-
Antibacterial Evaluation :
A study evaluated a series of thiazole derivatives, including those structurally related to tert-butyl 7-oxo compounds, demonstrating broad-spectrum antibacterial activity, particularly against Mycobacterium smegmatis . The most potent derivatives showed minimum inhibitory concentrations comparable to established antibiotics. -
Anticancer Research :
Investigations into related bicyclic compounds have highlighted their potential as anticancer agents, focusing on their ability to inhibit key signaling pathways involved in tumor growth . These findings underscore the importance of structural modifications in enhancing biological activity.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : The 3-thia substitution in the target compound introduces sulfur’s polarizability and nucleophilicity, enhancing interactions with metal ions or cysteine residues in enzymes compared to 3-oxa or 3-aza analogues .
- Substituent Impact : The 7-oxo group in the target compound is critical for hydrogen bonding in receptor binding, as seen in GPR119 agonists . Benzyl or pyrazine substituents (e.g., in and ) improve lipophilicity and blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Target Compound : Predicted logP ~2.1 (moderate lipophilicity), pKa ~7.9 (amine protonation at physiological pH). The sulfur atom may reduce metabolic stability compared to 3-oxa analogues .
- 3-Oxa Analogues : Higher metabolic stability due to ether linkages but reduced hydrogen-bonding capacity .
- Diazabicyclo Derivatives (e.g., 3,7-diaza) : Enhanced rigidity and basicity, improving binding to cationic targets like ion channels .
Biological Activity
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1319257-00-5) is a bicyclic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19NO3S
- Molecular Weight : 257.35 g/mol
- Purity : Typically available at 95% or higher purity levels .
The compound features a unique bicyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Cellular Pathway Modulation : It can alter cellular functions by interacting with signaling pathways, potentially leading to therapeutic effects in diseases such as cancer.
Anticancer Activity
Preliminary studies suggest that this compound could possess anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Analogous compounds have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.2 |
| Compound B | PC-3 | 22.5 |
| Tert-butyl 7-oxo... | TBD | TBD |
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of bicyclic compounds:
- Protection Against Neurodegeneration : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxic effects of related bicyclic compounds on human cancer cell lines reported IC50 values ranging from 10 to 30 μM, indicating moderate potency against tumor growth.
- Animal Models : Research using animal models has demonstrated that structurally similar compounds can reduce tumor size and improve survival rates in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
